molecular formula C11H9BrS B3192175 3-bromo-5-methyl-2-phenylthiophene CAS No. 61285-23-2

3-bromo-5-methyl-2-phenylthiophene

Cat. No.: B3192175
CAS No.: 61285-23-2
M. Wt: 253.16 g/mol
InChI Key: MOHVMBMQMDAZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-methyl-2-phenylthiophene is an organic compound with the molecular formula C11H9BrS. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and are widely used in various fields of chemistry and industry. The compound features a thiophene ring substituted with a bromine atom at the 3-position, a methyl group at the 5-position, and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-methyl-2-phenylthiophene can be achieved through several methods. One common approach involves the bromination of 5-methyl-2-phenylthiophene. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.

Another method involves the Suzuki coupling reaction, where 3-bromo-5-methylthiophene is coupled with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). This method provides a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination or coupling reactions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-2-phenylthiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The thiophene ring can be reduced to form dihydrothiophenes using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

Major Products Formed

    Substitution: Various substituted thiophenes

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrothiophenes

Scientific Research Applications

3-Bromo-5-methyl-2-phenylthiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers. These materials are important in the development of organic semiconductors and optoelectronic devices.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Derivatives of this compound are explored for their pharmacological properties. They are evaluated for their efficacy in treating various diseases and conditions.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials for electronic and industrial applications.

Mechanism of Action

The mechanism of action of 3-bromo-5-methyl-2-phenylthiophene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific derivative and application.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methyl-5-phenylthiophene
  • 2-Bromo-5-methylthiophene
  • 3-Methyl-2-phenylthiophene

Comparison

Compared to similar compounds, 3-bromo-5-methyl-2-phenylthiophene is unique due to its specific substitution pattern on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and medicinal chemistry. For example, the presence of the bromine atom at the 3-position allows for selective functionalization, which is valuable in the synthesis of complex molecules.

Properties

CAS No.

61285-23-2

Molecular Formula

C11H9BrS

Molecular Weight

253.16 g/mol

IUPAC Name

3-bromo-5-methyl-2-phenylthiophene

InChI

InChI=1S/C11H9BrS/c1-8-7-10(12)11(13-8)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

MOHVMBMQMDAZQY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(S1)C2=CC=CC=C2)Br

Canonical SMILES

CC1=CC(=C(S1)C2=CC=CC=C2)Br

Origin of Product

United States

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